Para-Fluoro vs. Meta-Fluoro Substitution: Electronic and Lipophilicity Differences
The target compound bears a para-fluorophenyl group, whereas its closest regioisomeric comparator (CAS 1856022-48-4) bears a meta-fluorophenyl group. The para-fluoro orientation produces a distinct molecular dipole moment and electron distribution pattern compared to the meta isomer, which can differentially influence π-stacking interactions and hydrogen bond acceptor geometry with biological targets . Computed properties from ZINC indicate the target compound has logP 2.64 and fraction sp3 0.36 [1]; the pyrazole 4-yl regioisomer ZINC54240722 (a structurally related comparator) shows logP 2.59 and fraction sp3 0.50, demonstrating that even within the same molecular formula (C14H18FN3), the pyrazole substitution position alters both lipophilicity and three-dimensional shape [2].
| Evidence Dimension | Lipophilicity and 3D shape (logP, fraction sp3) |
|---|---|
| Target Compound Data | logP = 2.64, Fraction sp3 = 0.36 (free base, ZINC2536083) |
| Comparator Or Baseline | Pyrazole 4-yl regioisomer analog (ZINC54240722): logP = 2.59, Fraction sp3 = 0.50; Meta-fluoro regioisomer (CAS 1856022-48-4): equivalent MW but altered dipole vector |
| Quantified Difference | ΔlogP = +0.05 (target vs. 4-yl analog); ΔFraction sp3 = −0.14 (target vs. 4-yl analog); para-fluoro electronic vector differs from meta-fluoro by approximately 60° dipole orientation |
| Conditions | Computed physicochemical properties from ZINC database; electronic vector analysis from structural chemistry principles |
Why This Matters
The para-fluoro orientation and distinct fraction sp3 value affect passive membrane permeability, target binding geometry, and metabolic stability—parameters critical for selecting the correct isomer in structure-activity relationship (SAR) studies or in vivo experiments.
- [1] ZINC Database. ZINC2536083: Target compound properties. Mwt: 247.317, logP: 2.64, Fraction sp3: 0.36. Retrieved from https://zinc.docking.org/substances/ZINC000002536083/ View Source
- [2] ZINC15 Database. ZINC54240722: Pyrazole 4-yl regioisomer analog. Mwt: 247.317, logP: 2.594, Fraction sp3: 0.50, tPSA: 40 Ų. Retrieved from https://zinc15.docking.org/substances/ZINC000054240722/ View Source
